molecular formula C13H11O3P B1619969 9h-Fluoren-9-ylphosphonic acid CAS No. 6344-53-2

9h-Fluoren-9-ylphosphonic acid

Cat. No.: B1619969
CAS No.: 6344-53-2
M. Wt: 246.2 g/mol
InChI Key: IZTWMJRGKYHMCJ-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-ylphosphonic acid typically involves the dealkylation of dialkyl phosphonates. One common method is the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method involves the use of acidic conditions, such as hydrochloric acid, to achieve dealkylation .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 9H-Fluoren-9-ylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted fluorene derivatives.

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-ylphosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups in biological molecules, allowing it to inhibit metabolic enzymes and interfere with cellular processes . This property makes it a valuable tool in the study of enzyme function and regulation.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a fluorene backbone and a phosphonic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

9H-fluoren-9-ylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11O3P/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTWMJRGKYHMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287476
Record name 9H-fluoren-9-ylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-53-2
Record name NSC51302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-fluoren-9-ylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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